molecular formula C11H12N4O3S B2712146 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 898441-67-3

2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2712146
CAS No.: 898441-67-3
M. Wt: 280.3
InChI Key: VCPCBFPTVATXBA-UHFFFAOYSA-N
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Description

2-((5-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic heterocyclic compound designed for research and development applications. It serves as a versatile scaffold in medicinal chemistry, particularly useful for constructing novel molecules with potential biological activity. The structure incorporates a 5-methyl-2-oxodihydropyrimidine (uracil-derived) moiety linked via a thioether bridge to a 5-methylisoxazole acetamide group. The pyrimidinone core is a key feature in nucleobase analogs and is commonly explored in the synthesis of pharmaceutical agents, including antiviral and anticancer compounds . The isoxazole ring is a privileged structure in drug discovery, known to contribute to a molecule's ability to interact with various enzymatic targets. Researchers can utilize this compound as a critical intermediate in multi-step syntheses, such as in the development of kinase inhibitors or antimicrobial agents. Its structure supports the formation of biologically active molecules that may interact with enzymes involved in cellular signaling and nucleotide metabolism . The presence of the thioether linkage enhances the potential for unique binding interactions and metabolic stability in derived compounds. 2-((5-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

898441-67-3

Molecular Formula

C11H12N4O3S

Molecular Weight

280.3

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H12N4O3S/c1-6-4-12-11(17)14-10(6)19-5-9(16)13-8-3-7(2)18-15-8/h3-4H,5H2,1-2H3,(H,12,14,17)(H,13,15,16)

InChI Key

VCPCBFPTVATXBA-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CSC2=C(C=NC(=O)N2)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.

    Isoxazole Ring Formation: The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Final Coupling: The final step involves coupling the pyrimidine-thioether intermediate with the isoxazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine and isoxazole rings, potentially leading to the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules could be of significant interest.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The thioether linkage and the heterocyclic rings could play crucial roles in binding to molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Table 1: Core Structure Variations and Implications
Compound Name/ID Core Structure Key Features Reference
Target Compound 1,2-Dihydropyrimidin-2-one 5-methyl substitution; isoxazole-linked acetamide -
Compound 5.12 () 1,6-Dihydropyrimidin-6-one 4-methyl substitution; benzyl-linked acetamide; mp 196°C
Compound 23 () Triazino[5,6-b]indole Triazinoindole core; cyanomethylphenyl substituent; purity >95%
Compound 5 () Benzo[g]quinazolin-4-one Sulfamoylphenyl substituent; high thermal stability (mp 292.4°C)
BK50688 () 1,2-Dihydropyrimidin-2-one Thiazole substituent; molecular weight 282.34 g/mol

Key Observations :

  • Substituents on the acetamide nitrogen (e.g., isoxazole vs. thiazole in BK50688) influence electronic properties and binding specificity. Isoxazole’s oxygen atom may enhance solubility compared to thiazole’s sulfur .

Substituent Effects on Physicochemical Properties

Table 2: Substituent-Driven Property Comparisons
Compound Name/ID Substituent on Acetamide Molecular Weight (g/mol) Melting Point (°C) Purity Key Functional Groups
Target Compound 5-Methylisoxazole ~267.3* Not reported Not given Thioether, amide, isoxazole
BK50688 () 1,3-Thiazol-2-yl 282.34 Not reported Not given Thioether, amide, thiazole
Compound 5.12 () Benzyl ~290.1* 196 66% yield Thioether, amide, benzyl
Compound 5 () 4-Sulfamoylphenyl ~527.6* 292.4 68% yield Sulfonamide, benzoquinazolinone

*Calculated based on molecular formulas.

Key Observations :

  • Higher melting points in compounds with rigid cores (e.g., benzoquinazolinone in ) suggest stronger crystal lattice interactions due to planar aromatic systems .

Biological Activity

2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound combines a pyrimidine ring, an isoxazole ring, and a thioacetamide linkage, suggesting diverse chemical reactivity and biological activity. This article reviews the current understanding of its biological activity, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name N-(5-methylisoxazol-3-yl)-2-[(5-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Molecular Formula C12H14N4O3S
Molecular Weight 286.33 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy
In a comparative study, several derivatives were evaluated for their anticancer activity against A549 cells. Compounds with structural similarities to 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide showed varying degrees of cytotoxicity. For instance, a derivative with a similar thioether linkage exhibited a reduction in cell viability to 66% at a concentration of 100 µM after 24 hours of exposure, compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The unique structural features may facilitate interactions with bacterial enzymes or receptors, inhibiting growth or inducing cell death.

Case Study: Antimicrobial Screening
In antimicrobial assays, derivatives were tested against various pathogens. Notably, one derivative demonstrated selective activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than those observed for traditional antibiotics .

The potential mechanisms through which 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target proteins.
  • Receptor Binding : Its structural components suggest it could interact with specific receptors involved in cancer progression or bacterial resistance mechanisms.
  • Apoptosis Induction : Evidence suggests that it may trigger apoptotic pathways in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with structurally similar compounds:

Compound Key Features Biological Activity
2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamideLacks isoxazole ringReduced anticancer activity
N-(3-methylisoxazol-5-yl)acetamideLacks pyrimidine and thioether groupsLimited biological activity
2-(phenylthio)-N-(5-methylisoxazol-3-yl)acetamideContains phenyl group instead of isoxazoleAltered chemical and biological properties

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